molecular formula C15H15FIN3O3 B605615 Pimasertib CAS No. 1204531-26-9

Pimasertib

Cat. No. B605615
M. Wt: 431.21
InChI Key: VIUAUNHCRHHYNE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS 703026 has been shown to inhibit LPS-induced TNFα production in macrophages/monocytes as well as protect from LPS-induced endotoxin shock. AS 703026 may be useful as an anti-inflammatory therapy for COPD patients.

Scientific Research Applications

1. Antitumor Activity in Cancer

Pimasertib, a selective inhibitor of MEK1/2, has been extensively studied for its antitumor activities. It has shown potential in treating various types of cancers, including melanoma, colorectal cancer, and pancreatic cancer. Studies have demonstrated its efficacy in inhibiting tumor growth, particularly in cancers with specific genetic mutations like BRAF and KRAS mutations (Scheible et al., 2017), (Lebbé et al., 2020), (Macarulla et al., 2012).

2. Efficacy in Specific Cancer Mutations

Pimasertib has shown notable results in treating cancers with specific mutations. For instance, in metastatic melanoma, particularly in patients with BRAF and NRAS mutations, pimasertib has displayed significant antitumor activity (Lebbé et al., 2020). Additionally, its efficacy in treating KRAS-mutated metastatic colorectal cancer has been explored, suggesting its potential as a second-line treatment (Macarulla et al., 2012).

3. Metabolic Pathways and Pharmacokinetics

Research has also delved into the metabolic pathways and pharmacokinetics of pimasertib. A study highlighted its novel conjugation with phosphoethanolamine, a unique metabolic pathway not previously observed with other pharmaceutical agents (Scheible et al., 2017). Another study focused on its absolute bioavailability and metabolite profile, contributing to understanding its pharmacokinetic profile in cancer patients (von Richter et al., 2016).

4. Combination Therapy Potentials

Pimasertib's efficacy in combination with other cancer treatments has been explored. For instance, its combination with gemcitabine in metastatic pancreatic cancer has been studied, although the clinical benefits in this setting were limited (Van Cutsem et al., 2018). The drug also showed synergistic effects with PI3K-delta and BTK inhibitors in lymphoma models, suggesting its potential in combination therapies for certain cancers (Gaudio et al., 2015).

properties

IUPAC Name

N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUAUNHCRHHYNE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FIN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152870
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pimasertib

CAS RN

1204531-26-9, 1236699-92-5
Record name AS 703026
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204531269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236699925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14904
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AS 703026
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMASERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON9RK82AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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